Bis(cholest-5-en-3beta-yl) sebacate
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Overview
Description
Bis(cholest-5-en-3beta-yl) sebacate: is a chemical compound with the molecular formula C64H106O4 and a molecular weight of 939.52 g/mol It is a derivative of cholesterol and sebacic acid, featuring two cholesterol molecules linked by a sebacate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(cholest-5-en-3beta-yl) sebacate typically involves the esterification of cholesterol with sebacic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Bis(cholest-5-en-3beta-yl) sebacate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Scientific Research Applications
Bis(cholest-5-en-3beta-yl) sebacate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of bis(cholest-5-en-3beta-yl) sebacate involves its interaction with lipid membranes and cellular components. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and enzymes involved in lipid metabolism, influencing cellular processes .
Comparison with Similar Compounds
Bis(cholest-5-en-3beta-yl) sulfate: Another cholesterol derivative with similar structural features but different functional groups.
Cholesteryl oleate: A cholesterol ester with oleic acid, commonly found in human plasma.
Cholesteryl stearate: A cholesterol ester with stearic acid, used in various industrial applications.
Uniqueness: Bis(cholest-5-en-3beta-yl) sebacate is unique due to its specific ester linkage with sebacic acid, which imparts distinct physical and chemical properties. Its ability to form stable liposomes and its biocompatibility make it particularly valuable for biomedical applications .
Properties
CAS No. |
23394-16-3 |
---|---|
Molecular Formula |
C64H106O4 |
Molecular Weight |
939.5 g/mol |
IUPAC Name |
bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanedioate |
InChI |
InChI=1S/C64H106O4/c1-43(2)19-17-21-45(5)53-29-31-55-51-27-25-47-41-49(33-37-61(47,7)57(51)35-39-63(53,55)9)67-59(65)23-15-13-11-12-14-16-24-60(66)68-50-34-38-62(8)48(42-50)26-28-52-56-32-30-54(46(6)22-18-20-44(3)4)64(56,10)40-36-58(52)62/h25-26,43-46,49-58H,11-24,27-42H2,1-10H3/t45-,46-,49+,50+,51+,52+,53-,54-,55+,56+,57+,58+,61+,62+,63-,64-/m1/s1 |
InChI Key |
WUHFQANUEHARLW-VXOVUZAMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCC(=O)O[C@H]5CC[C@@]6([C@H]7CC[C@]8([C@H]([C@@H]7CC=C6C5)CC[C@@H]8[C@H](C)CCCC(C)C)C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
Origin of Product |
United States |
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